Technical Guide: tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Technical Guide: tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
CAS Number: 193888-15-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. This document outlines its chemical properties, a detailed synthetic protocol, and its significant applications in medicinal chemistry.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate.
| Property | Value |
| CAS Number | 193888-15-2 |
| Molecular Formula | C₁₀H₁₂BrClN₂O₂ |
| Molecular Weight | 307.57 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Synthesis
The synthesis of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is typically achieved through a two-step process starting from 3-amino-2-chloropyridine. The first step involves the bromination of the pyridine ring, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol
Step 1: Synthesis of 3-Amino-5-bromo-2-chloropyridine
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Materials: 3-Amino-2-chloropyridine, N-Bromosuccinimide (NBS), Acetonitrile.
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Procedure:
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In a round-bottom flask, dissolve 3-amino-2-chloropyridine (1 equivalent) in acetonitrile.
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Cool the solution to 0°C in an ice bath.
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Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-amino-5-bromo-2-chloropyridine.
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Step 2: Synthesis of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
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Materials: 3-Amino-5-bromo-2-chloropyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
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Procedure:
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Dissolve 3-amino-5-bromo-2-chloropyridine (1 equivalent) in dichloromethane in a round-bottom flask.
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Add triethylamine (1.2 equivalents) to the solution.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to afford pure tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate.
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Synthetic Workflow
Caption: Synthetic pathway for tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate.
Applications in Drug Discovery
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a valuable intermediate in the synthesis of complex heterocyclic molecules, which are often the core structures of pharmacologically active compounds. The presence of bromo and chloro substituents on the pyridine ring allows for selective functionalization through various cross-coupling reactions, while the Boc-protected amino group provides a handle for further derivatization after deprotection.
This compound is particularly significant in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The substituted pyridine scaffold can serve as a potent hinge-binding motif in the ATP-binding site of many kinases.
Role as a Synthetic Intermediate
Caption: Synthetic utility of the title compound in drug discovery.
Spectroscopic Data (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ 8.15-8.25 (d, 1H, Ar-H)
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δ 7.95-8.05 (d, 1H, Ar-H)
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δ 7.20-7.40 (s, 1H, NH)
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δ 1.50 (s, 9H, C(CH₃)₃)
Predicted ¹³C NMR (100 MHz, CDCl₃):
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δ 152.5 (C=O)
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δ 148.0 (Ar-C)
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δ 145.0 (Ar-C)
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δ 138.0 (Ar-C)
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δ 125.0 (Ar-C)
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δ 115.0 (Ar-C)
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δ 82.0 (C(CH₃)₃)
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δ 28.5 (C(CH₃)₃)
Safety Information
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Hazard Statements: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.
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Precautionary Statements: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
This technical guide is intended for informational purposes for qualified individuals and should not be considered a substitute for professional chemical expertise and thorough safety assessments.
